Technical Monograph: 4-Ethylcyclohexane-1-sulfonamide (CAS 1249660-37-4)
Technical Monograph: 4-Ethylcyclohexane-1-sulfonamide (CAS 1249660-37-4)
Executive Summary
4-Ethylcyclohexane-1-sulfonamide (CAS 1249660-37-4) is a specialized aliphatic sulfonamide scaffold utilized in modern medicinal chemistry. Unlike classical aromatic sulfonamides ("sulfa drugs"), this saturated carbocyclic analog offers a distinct three-dimensional geometry and an altered physicochemical profile. It serves as a critical bioisostere for phenyl-sulfonamides, providing improved metabolic stability by eliminating potential sites of aromatic hydroxylation while maintaining the key hydrogen-bond donor/acceptor pharmacophore required for targets such as Carbonic Anhydrases (CAs) and Sulfonylurea Receptors (SURs).
This guide provides a comprehensive technical analysis of the compound's properties, synthetic pathways, and application in drug discovery.
Part 1: Chemical Identity & Physicochemical Profile[1]
The transition from an aromatic benzene ring to a saturated cyclohexane ring drastically alters the spatial arrangement of substituents. For CAS 1249660-37-4, the stereochemical relationship between the C1-sulfonamide and C4-ethyl group is the defining feature of its biological activity.
Core Properties Table
| Property | Value / Description | Note |
| CAS Number | 1249660-37-4 | |
| IUPAC Name | 4-Ethylcyclohexane-1-sulfonamide | |
| Molecular Formula | C₈H₁₇NO₂S | |
| Molecular Weight | 191.29 g/mol | |
| Stereochemistry | cis- and trans- isomers exist | Trans (diequatorial) is thermodynamically favored. |
| Predicted LogP | ~1.6 – 1.9 | More lipophilic than benzenesulfonamide (LogP ~0.3). |
| pKa (Sulfonamide) | ~11.5 – 12.5 (Predicted) | Significantly less acidic than aryl sulfonamides (pKa ~10). |
| H-Bond Donors | 2 (-NH₂) | |
| H-Bond Acceptors | 2 (S=O) | |
| Solubility | Low in water; Soluble in DMSO, MeOH, DCM | Lipophilic tail reduces aqueous solubility. |
Stereochemical Criticality
The cyclohexane ring adopts a chair conformation. The stability and binding affinity depend heavily on the orientation of the 4-ethyl and 1-sulfonamide groups.
-
Trans-isomer: Both the bulky ethyl group and the sulfonamide group can adopt equatorial positions. This is the thermodynamically stable conformer and typically the preferred scaffold for target engagement to minimize 1,3-diaxial steric interactions.
-
Cis-isomer: One substituent must be axial. This high-energy conformer is often filtered out during purification or isomerization steps.
Part 2: Synthetic Methodologies
The synthesis of aliphatic sulfonamides is more challenging than their aromatic counterparts due to the lack of electrophilic aromatic substitution pathways (e.g., chlorosulfonation). The two primary routes involve oxidative chlorination of thiols or nucleophilic substitution of sulfinates .
Primary Route: Oxidative Chlorination of 4-Ethylcyclohexanethiol
This route is preferred for its high yield and ability to maintain stereochemistry if mild conditions are used.
Reagents: 4-Ethylcyclohexanethiol, N-Chlorosuccinimide (NCS), HCl/Acetic Acid, Ammonia.
Protocol:
-
Sulfonyl Chloride Formation:
-
Dissolve 4-ethylcyclohexanethiol (1.0 eq) in Acetonitrile/HCl (5:1 v/v).
-
Cool to 0°C. Add N-Chlorosuccinimide (NCS, 3.0 eq) portion-wise to control the exotherm.
-
Mechanism:[1][2][3] The thiol is oxidized to the sulfenyl chloride, then to the sulfonyl chloride (-SO₂Cl).
-
Monitor by TLC/LCMS (look for the sulfonyl chloride mass or methyl ester derivative if quenched with MeOH).
-
-
Amidation:
-
Concentrate the reaction mixture to remove excess oxidant (caution: do not distill to dryness if unstable).
-
Redissolve in dry THF.
-
Bubble anhydrous Ammonia gas (NH₃) or add concentrated Ammonium Hydroxide (NH₄OH) at 0°C.
-
Stir for 2 hours at room temperature.
-
-
Workup:
-
Dilute with EtOAc, wash with water and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc to separate cis/trans isomers if necessary.
-
Visualization: Synthesis Workflow
Caption: Figure 1. Oxidative chlorination pathway converting the thiol precursor to the final sulfonamide via a reactive sulfonyl chloride intermediate.[4]
Part 3: Medicinal Chemistry Applications[3][4][6][7][8]
Bioisosterism: Aliphatic vs. Aromatic
Researchers substitute the phenyl ring of a "sulfa drug" with the 4-ethylcyclohexyl moiety to achieve specific optimization goals:
-
Metabolic Stability: The phenyl ring is a common site for CYP450-mediated hydroxylation. The cyclohexane ring is metabolically "harder," extending half-life (
). -
Solubility & pKa: Aromatic sulfonamides are acidic (pKa ~10) and ionizable at physiological pH. This aliphatic sulfonamide has a higher pKa (~12), remaining neutral. This increases passive membrane permeability (LogD) but decreases aqueous solubility.
-
Geometry: The cyclohexane ring is not flat. It projects the 4-ethyl group out of the plane, potentially filling hydrophobic pockets in enzymes (e.g., Carbonic Anhydrase) that a flat phenyl ring cannot access.
Carbonic Anhydrase Inhibition (CAI)
Sulfonamides bind to the Zinc ion (
-
Mechanism: The sulfonamide nitrogen (
) coordinates with the Zn(II) ion, displacing the catalytic water molecule. -
Selectivity: The "tail" (4-ethylcyclohexyl) interacts with the hydrophobic wall of the active site. The specific volume of the ethyl-cyclohexyl group may confer selectivity for CA isoforms (e.g., CA II vs. CA IX) compared to smaller methyl or larger benzyl groups.
Part 4: Handling & Safety Protocols
Signal Word: WARNING
Hazard Identification
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[5]
Storage & Stability[9]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Sulfonamides are generally stable, but the cyclohexane ring can be susceptible to slow oxidation if not stabilized.
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous buffers for stock preparation to prevent precipitation.
Emergency Procedures
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1]
-
Spill: Absorb with inert material (vermiculite).[5] Do not flush into surface water; aliphatic sulfonamides can be persistent in aquatic environments.
References
-
Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Laughlin, R. G. (1967).[6] The Basicity of Aliphatic Sulfonamides. Journal of the American Chemical Society.[6][7] Link
-
Scott, K. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids. Princeton University / Macmillan Group. Link
-
ChemScene. (2024). Product Data: 4-Ethylcycloheptane-1-sulfonamide (Analogous Structure). Link
-
Van den Boom, A. F. J., et al. (2023).[4] Sulfonamide synthesis by S-N coupling. Organic Letters. Link
Sources
- 1. mgchemicals.com [mgchemicals.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
